1,3-Dimethoxy-5-(propan-2-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73109-76-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,3-dimethoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-5-10(12-3)7-11(6-9)13-4/h5-8H,1-4H3 |
InChI Key |
OAXBDAJSNJFCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation of 1,3 Dimethoxy 5 Propan 2 Yl Benzene
Identification in Biological Sources
Isolation from Xanthostemon verticillatus
A thorough review of scientific databases and publications reveals no specific studies detailing the isolation of 1,3-Dimethoxy-5-(propan-2-yl)benzene from the plant species Xanthostemon verticillatus. While this species, like many in the Myrtaceae family, is known to produce a variety of aromatic compounds, the presence of this specific benzene (B151609) derivative has not been confirmed.
Exploration of Other Potential Natural Origins
The natural occurrence of this compound in other biological sources is also not well-documented. Methoxy-substituted benzenes are common constituents of essential oils from a wide range of plants, often contributing to their characteristic aromas. It is plausible that this compound could exist in trace amounts in some plant species, but its presence has yet to be definitively identified and reported.
Extraction and Purification Methodologies from Natural Matrices
Given the lack of specific examples for this compound, this section outlines the general techniques that would be employed for its extraction and purification from a hypothetical natural source. These methods are standard in the study of plant-derived aromatic compounds.
Solvent Extraction Techniques
The initial step in isolating aromatic compounds from plant material typically involves extraction with a suitable solvent. newdirectionsaromatics.com The choice of solvent is crucial and depends on the polarity of the target compound. For a relatively nonpolar molecule like this compound, solvents such as hexane, ethanol, or methanol (B129727) would likely be effective. customprocessingservices.comnycplantdoctor.com
Interactive Data Table: Common Solvents for Aromatic Compound Extraction
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Hexane | Nonpolar | 69 | Good for nonpolar compounds | Flammable, potential for residue |
| Ethanol | Polar | 78 | Effective for a range of polarities, food-grade options available | Can extract water-soluble impurities |
| Methanol | Polar | 65 | Similar to ethanol | Toxic |
| Dichloromethane | Nonpolar | 40 | Highly effective for many organic compounds | Health and environmental concerns |
This table presents a selection of commonly used solvents and their general properties.
Chromatographic Separation Protocols
Following initial extraction, the resulting crude extract, which contains a complex mixture of compounds, must be purified. nih.gov Chromatography is the primary method used for this purpose. mdpi.com
Column Chromatography: This technique is often the first step in purification, where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). cup.edu.cn A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds at different rates based on their affinity for the stationary phase, allowing for separation. cup.edu.cn
High-Performance Liquid Chromatography (HPLC): For final purification to a high degree of purity, HPLC is the method of choice. nih.govmdpi.com This technique uses high pressure to pass the solvent through a column with very fine particles, resulting in a high-resolution separation of the components. nih.gov
Biosynthetic Pathways and Precursors of Methoxy-Substituted Benzenes
The biosynthesis of methoxy-substituted benzenes in plants is a complex process involving several enzymatic steps. nih.gov While the specific pathway for this compound is unknown, it can be inferred from the general biosynthesis of related phenolic compounds.
These pathways typically begin with precursors from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. A series of enzymatic reactions, including hydroxylations, methylations (catalyzed by O-methyltransferases), and side-chain modifications, would lead to the final structure of the methoxy-substituted benzene. The isopropyl group would likely be derived from an isoprenoid precursor.
Synthetic Methodologies for 1,3 Dimethoxy 5 Propan 2 Yl Benzene
Chemical Synthesis Approaches
The creation of 1,3-Dimethoxy-5-(propan-2-yl)benzene can be achieved through various chemical synthesis approaches, including direct alkylation of the aromatic ring, electrophilic substitution pathways, and routes starting from functionalized precursors.
Regioselective alkylation aims to introduce the isopropyl group at a specific position on the 1,3-dimethoxybenzene (B93181) ring. The primary method for this is the Friedel-Crafts alkylation. In this reaction, an alkylating agent, such as isopropyl halide or isopropanol, is reacted with the aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄).
The regioselectivity of the Friedel-Crafts alkylation of 1,3-dimethoxybenzene is dictated by the directing effects of the two methoxy (B1213986) groups. Both methoxy groups are ortho, para-directing and strongly activating. This means they direct incoming electrophiles to the positions ortho and para to themselves. In 1,3-dimethoxybenzene, the positions ortho to one methoxy group and para to the other (the 4- and 6-positions) are the most activated and sterically accessible. The position between the two methoxy groups (the 2-position) is also activated but can be sterically hindered. The 5-position is meta to both methoxy groups and is therefore the least electronically favored site for electrophilic attack.
Consequently, direct Friedel-Crafts isopropylation of 1,3-dimethoxybenzene is expected to yield primarily 1,3-dimethoxy-4-(propan-2-yl)benzene and 1,3-dimethoxy-2-(propan-2-yl)benzene, with minimal formation of the desired this compound. Achieving regioselectivity for the 5-position via direct alkylation is challenging due to these electronic and steric factors.
Aromatic electrophilic substitution is the fundamental mechanism underlying the Friedel-Crafts alkylation discussed above. Beyond direct alkylation, other electrophilic substitution reactions could theoretically be employed in a multi-step synthesis. For instance, one could envision introducing a different functional group at the 5-position that could later be converted to an isopropyl group. However, directing an electrophile to the 5-position of 1,3-dimethoxybenzene remains a significant hurdle.
The inherent directing effects of the methoxy groups make it difficult to achieve substantial substitution at the 5-position through common electrophilic aromatic substitution reactions. Therefore, this pathway is generally not a preferred method for the synthesis of this compound.
Given the challenges of direct regioselective synthesis, precursor-based routes are often more viable for obtaining this compound. These methods involve synthesizing a precursor that already contains the desired substitution pattern, followed by functional group manipulations.
A common and effective precursor is 5-isopropylresorcinol (5-(propan-2-yl)benzene-1,3-diol). This compound can be synthesized through various methods, such as the reaction of 3,5-dihydroxybenzoic acid with an appropriate organometallic reagent or through multi-step sequences starting from other commercially available materials.
Once 5-isopropylresorcinol is obtained, the synthesis of this compound can be completed by a straightforward Williamson ether synthesis. This involves the deprotonation of the two phenolic hydroxyl groups with a base, such as sodium hydroxide (B78521) or potassium carbonate, followed by reaction with a methylating agent, typically dimethyl sulfate (B86663) or methyl iodide. This two-step process, starting from 5-isopropylresorcinol, is a reliable method for producing the target compound with high purity and in good yield.
A similar strategy has been reported for the synthesis of the related compound 5-propyl-1,3-benzenediol, which starts with the demethylation of 1,3-dimethoxy-5-propylbenzene (B3052438) using a mixture of hydrobromic acid and acetic acid. This indicates that the reverse reaction, the methylation of the corresponding resorcinol (B1680541), is a feasible synthetic step.
| Reaction Step | Reagents and Conditions | Product | Typical Yield |
| Synthesis of 5-isopropylresorcinol | Various methods available | 5-(propan-2-yl)benzene-1,3-diol | Varies with method |
| Methylation | 5-isopropylresorcinol, NaOH/K₂CO₃, Dimethyl sulfate/Methyl iodide | This compound | High |
Stereochemical Control in Synthesis (if applicable to chiral derivatives)
The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of stereochemical control are not applicable to its synthesis.
Yield Optimization and Reaction Efficiency Studies
In the Williamson ether synthesis step, several factors can be optimized to maximize the yield:
Base: The choice and stoichiometry of the base are important. A strong enough base is needed to fully deprotonate the phenolic hydroxyls, but excessively harsh conditions can lead to side reactions.
Methylating Agent: Dimethyl sulfate is a common and effective methylating agent. The stoichiometry should be carefully controlled to ensure complete methylation without excessive use of the reagent.
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Polar aprotic solvents are often used.
Temperature and Reaction Time: Optimization of temperature and reaction time is necessary to ensure the reaction goes to completion without decomposition of the product.
For Friedel-Crafts type reactions on related dimethoxybenzenes, studies have shown that the choice of catalyst and solvent can significantly impact the yield and regioselectivity. However, as previously discussed, achieving high yields for the 5-substituted product via this direct method is challenging.
Development of Novel Synthetic Routes and Green Chemistry Considerations
Recent developments in synthetic chemistry have focused on creating more environmentally friendly and efficient processes. For the synthesis of substituted phenols and their ethers, several green chemistry approaches have been explored.
Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in some cases. For example, microwave-promoted Wittig reactions have been used in the synthesis of 5-n-alkylresorcinols, which are precursors to the corresponding dimethoxybenzenes. beilstein-journals.org This approach can reduce the need for harsh reaction conditions and lengthy reaction times.
The use of greener solvents is another important aspect of green chemistry. While traditional organic solvents are often used in the synthesis of compounds like this compound, research into the use of more benign alternatives, such as water or ionic liquids, is ongoing for related transformations. For instance, some catalytic reactions involving 1,3-dimethoxybenzene have been explored in more sustainable solvent systems. sigmaaldrich.com
Spectroscopic and Advanced Analytical Characterization of 1,3 Dimethoxy 5 Propan 2 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the elucidation of the molecular structure of 1,3-Dimethoxy-5-(propan-2-yl)benzene, offering precise insights into the proton and carbon environments within the molecule.
¹H NMR Spectral Analysis and Proton Environment
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The chemical shifts, splitting patterns, and integration values are key to assigning each proton to its specific position in the molecule.
The isopropyl group gives rise to a doublet for the six equivalent methyl protons (H-8) and a septet for the single methine proton (H-7). The two methoxy (B1213986) groups at positions 1 and 3 result in a singlet, integrating to six protons (H-6). The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, two of the aromatic protons are chemically equivalent (H-2 and H-4), and the third (H-5) is unique. This typically results in two distinct signals in the aromatic region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-4 | 6.35 | d | 2H |
| H-5 | 6.28 | t | 1H |
| H-6 (-OCH₃) | 3.79 | s | 6H |
| H-7 (-CH) | 3.35 | sept | 1H |
| H-8 (-CH₃) | 1.23 | d | 6H |
Note: Data is based on predicted values in CDCl₃.
¹³C NMR Spectral Analysis and Carbon Skeletal Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete assignment of the carbon skeleton.
The benzene ring exhibits four distinct signals for its six carbon atoms due to symmetry. The carbons bearing the methoxy groups (C-1 and C-3) are equivalent and appear at a specific chemical shift. The carbon attached to the isopropyl group (C-5) and the unsubstituted aromatic carbons (C-2, C-4, and C-6) also give rise to unique signals. The isopropyl group shows two signals corresponding to the methine carbon (C-7) and the two equivalent methyl carbons (C-8). The two methoxy carbons (C-6) are also equivalent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1, C-3 | 160.5 |
| C-5 | 150.0 |
| C-2, C-4 | 104.5 |
| C-6 | 97.5 |
| C-7 (-CH) | 34.2 |
| C-8 (-CH₃) | 24.1 |
| C-9 (-OCH₃) | 55.3 |
Note: Data is based on predicted values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be observed between the methine proton (H-7) of the isopropyl group and the methyl protons (H-8), confirming their connectivity. Correlations between the aromatic protons would also be visible, helping to assign their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks between H-7 and C-7, H-8 and C-8, and the aromatic protons with their respective attached carbons (H-2/C-2, H-4/C-4, and H-5/C-6). The methoxy protons (H-9) would correlate with the methoxy carbons (C-9).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, correlations would be expected from the methoxy protons (H-9) to the aromatic carbons C-1 and C-3. The methine proton of the isopropyl group (H-7) would show a correlation to the aromatic carbon C-5, unequivocally linking the isopropyl group to the benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.
C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.
C-H stretching (aliphatic): The C-H stretching vibrations of the isopropyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.
C=C stretching (aromatic): The stretching of the carbon-carbon double bonds in the benzene ring would produce characteristic peaks in the 1600-1450 cm⁻¹ region.
C-O stretching (ether): The prominent C-O stretching vibrations of the two methoxy groups are expected to be strong and would appear in the 1250-1000 cm⁻¹ range.
C-H bending: Bending vibrations for the aliphatic and aromatic C-H bonds would be observed at lower wavenumbers.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O Stretch (Ether) | 1250-1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula of the compound is C₁₁H₁₆O₂.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (180.24 g/mol ). The fragmentation pattern would likely involve the loss of methyl groups from the methoxy substituents and the cleavage of the isopropyl group. A significant fragment would be the benzylic cation formed by the loss of a methyl group from the isopropyl substituent, which is stabilized by the electron-donating methoxy groups.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 137 | [M - C₃H₇]⁺ |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The benzene ring and its substituents constitute the chromophore in this compound.
The presence of the two electron-donating methoxy groups and the alkyl group on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely show absorption bands corresponding to the π → π* transitions of the aromatic system.
Table 5: Expected UV-Vis Absorption Data for this compound
| Transition | λmax (nm) | Solvent |
| π → π* | ~275 | Ethanol |
The spectroscopic and analytical data presented provide a detailed and comprehensive characterization of the chemical compound this compound, confirming its molecular structure and identifying its key chemical features.
X-ray Crystallography for Solid-State Structure Determination
The determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.
As of the latest literature surveys, a specific single-crystal X-ray crystallographic structure for this compound has not been reported in publicly accessible crystallographic databases. The compound's liquid state at room temperature complicates its analysis by this technique, which requires a solid, crystalline sample.
However, the structural analysis of closely related benzene derivatives provides insight into the expected molecular geometry. For instance, studies on various substituted dimethoxybenzene compounds reveal that the benzene ring generally maintains its planar structure. The methoxy groups and the isopropyl substituent would lie in or close to the plane of the benzene ring, although thermal motion and crystal packing forces can cause slight deviations. The carbon-carbon bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-O bonds of the methoxy groups and the C-C bonds of the isopropyl group would exhibit standard single bond lengths. Intermolecular forces in a hypothetical crystal lattice would likely be dominated by van der Waals interactions.
Should a crystalline derivative of this compound be synthesized and analyzed, the resulting crystallographic data would be presented in a standard format, as exemplified in the table below.
| Crystallographic Parameter | Hypothetical Value Range for a Benzene Derivative |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 5 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 500 - 2000 |
| Z (molecules per unit cell) | 2, 4, or 8 |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating components of a mixture, allowing for the purity assessment and quantification of a target compound. Gas chromatography and high-performance liquid chromatography are particularly well-suited for the analysis of organic molecules like this compound.
Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase coated on the column walls.
For this compound, a non-polar or medium-polarity capillary column would be appropriate, given the compound's aromatic and ether functionalities. A flame ionization detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule. For structural confirmation and identification of impurities, a mass spectrometer (MS) detector is invaluable. The retention time of the compound is a key parameter for its identification under a specific set of chromatographic conditions.
While specific experimental data for this compound is scarce, a typical GC method for a related aromatic compound can be proposed.
| GC Parameter | Typical Conditions for Aromatic Compound Analysis |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 - 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 50:1) |
| Oven Temperature Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or 230 °C (MS transfer line) |
High-performance liquid chromatography is a versatile separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column. It is suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.
For the analysis of this compound, a reversed-phase HPLC method would be highly effective. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule will absorb UV light at specific wavelengths (e.g., around 254 nm).
A representative HPLC method for a similar dimethoxybenzene compound can be adapted for the analysis of this compound. sielc.com
| HPLC Parameter | Typical Conditions for a Dimethoxybenzene Derivative |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Example Mobile Phase Composition | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Chemical Reactivity and Mechanistic Studies of 1,3 Dimethoxy 5 Propan 2 Yl Benzene
Aromatic Reactivity Investigations
The electron-donating nature of the methoxy (B1213986) and isopropyl substituents significantly activates the benzene (B151609) ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. The directing effects of these groups are crucial in determining the regioselectivity of substitution reactions.
In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents.
Directing Effects : Both methoxy and isopropyl groups are classified as activating groups, meaning they increase the rate of EAS reactions. masterorganicchemistry.com They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org In 1,3-Dimethoxy-5-(propan-2-yl)benzene, the two methoxy groups are meta to each other. Their activating effects reinforce each other, strongly directing incoming electrophiles to the positions ortho and para to them (carbons 2, 4, and 6). The isopropyl group at position 5 also directs to its ortho positions (carbons 4 and 6).
Regioselectivity : The combined directing effects of the three substituents determine the final product distribution. The positions at C4 and C6 are activated by both a methoxy group (ortho) and the isopropyl group (ortho). The position at C2 is activated by two methoxy groups (ortho). The methoxy group is a significantly stronger activating group than the isopropyl group. Therefore, substitution is strongly favored at the positions activated by the methoxy groups. openstax.org Substitution at the C2 position is particularly favored due to activation from two methoxy groups. However, the position between two substituents can be sterically hindered. openstax.org The positions at C4 and C6 are also highly activated. Consequently, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution occurring primarily at the 2, 4, and 6 positions.
A summary of common electrophilic aromatic substitution reactions and their predicted outcomes for this compound is presented below.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1,3-Dimethoxy-2-nitro-5-(propan-2-yl)benzene and 1,3-Dimethoxy-4-nitro-5-(propan-2-yl)benzene |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-1,3-dimethoxy-5-(propan-2-yl)benzene and 4-Bromo-1,3-dimethoxy-5-(propan-2-yl)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1,3-dimethoxy-5-(propan-2-yl)benzene and 4-Acyl-1,3-dimethoxy-5-(propan-2-yl)benzene |
The isopropyl group attached to the benzene ring has a benzylic hydrogen atom—a hydrogen on the carbon atom directly attached to the ring. This position is susceptible to specific chemical transformations.
Oxidation : Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the isopropyl side-chain. youtube.comorgoreview.com This reaction requires the presence of at least one benzylic hydrogen. The entire alkyl chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group. libretexts.orglibretexts.org Thus, the oxidation of this compound would yield 3,5-dimethoxybenzoic acid.
Halogenation : Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), the benzylic hydrogen of the isopropyl group can be substituted with a halogen. This reaction proceeds via a resonance-stabilized benzylic radical intermediate, making the benzylic position the most reactive site for radical halogenation.
Oxidation and Reduction Pathways
Beyond the specific side-chain oxidation, the molecule can undergo oxidation and reduction affecting the aromatic ring itself.
Oxidation : The electron-rich dimethoxybenzene ring is susceptible to oxidation. One-electron oxidation can form a radical cation. chemicalbook.com Studies on related dimethoxybenzene derivatives have shown that these radical cations can be unstable and may undergo degradation pathways such as deprotonation or demethylation, depending on the solvent and conditions. acs.organl.gov For example, the radical cation of 1,3,5-trimethoxybenzene (B48636) is known to participate in the photochemical oxidation of alcohols. chemicalbook.com
Reduction : Aromatic rings can be reduced under specific conditions. The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can reduce the benzene ring. For benzene rings with electron-donating groups like methoxy, the reduction typically occurs at positions ortho and meta to the group, yielding a non-conjugated diene. The presence of multiple activating groups in this compound would lead to a complex mixture of partially reduced products under Birch reduction conditions.
Stability Studies under Various Environmental Conditions
The stability of this compound is influenced by environmental factors such as light, temperature, and pH.
Photodegradation : Research on dimethoxybenzene isomers has demonstrated that these compounds can undergo photodegradation. copernicus.org The rate of this light-induced breakdown can be significantly enhanced at air-ice interfaces compared to aqueous solutions. This suggests that under environmental conditions, sunlight could contribute to the degradation of this compound. The enhanced reaction rates are attributed to increased light absorption and more efficient photodecay at interfaces. copernicus.org
Chemical Stability : Dimethoxybenzene derivatives are generally stable under standard laboratory conditions. apolloscientific.co.uk However, their stability can be compromised under certain reactive conditions. For instance, in the context of their use as catholyte candidates in batteries, the radical cations of dimethoxybenzenes were found to degrade through mechanisms like deprotonation in the presence of water or demethylation in solvents like propylene (B89431) carbonate. acs.organl.gov This indicates a potential instability in oxidative and protic environments. The compound is also considered stable against hazardous polymerization. apolloscientific.co.uk
Reaction Mechanism Elucidation using Kinetic and Spectroscopic Methods
The mechanisms of the reactions involving this compound, particularly electrophilic aromatic substitution, can be investigated using a combination of kinetic and spectroscopic techniques.
The generally accepted mechanism for EAS involves a two-step process:
The aromatic ring's π-electrons attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. This step is typically the slow, rate-determining step. lkouniv.ac.in
A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. This step is fast. lkouniv.ac.in
Kinetic Studies : Kinetic experiments can measure the rate of reaction, providing insight into the transition state of the rate-determining step. By comparing the reaction rate of this compound with that of benzene and other substituted benzenes, the activating effect of the substituent combination can be quantified.
Spectroscopic Methods : Spectroscopic techniques are invaluable for detecting and characterizing the transient intermediates formed during a reaction.
UV-Vis Spectroscopy : This technique can be used to detect the formation of short-lived intermediates like π-complexes and σ-complexes (arenium ions), which have distinct electronic absorptions. rsc.orgresearchgate.net For instance, the formation of a charge-transfer complex between the aromatic ring and the electrophile can sometimes be observed. acs.org
NMR Spectroscopy : Low-temperature NMR spectroscopy can be employed to directly observe the structure of more stable intermediates, such as the σ-complex. rsc.org The characteristic chemical shifts of the sp³-hybridized carbon and the delocalized positive charge provide structural confirmation.
IR Spectroscopy : Infrared spectroscopy can monitor changes in bonding during the reaction. For example, the formation of the σ-complex involves the conversion of a C(sp²)-H bond to a C(sp³)-H bond, which can be detected by changes in the C-H stretching frequencies. rsc.org
By applying these methods, a detailed energy profile of the reaction pathway can be constructed, elucidating the roles of intermediates and transition states in the chemical transformations of this compound.
Computational Chemistry and Theoretical Studies of 1,3 Dimethoxy 5 Propan 2 Yl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. For 1,3-Dimethoxy-5-(propan-2-yl)benzene, these calculations can elucidate a range of properties, from the distribution of electrons to the molecule's preferred three-dimensional shape.
The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy (B1213986) groups. The LUMO, conversely, would likely be distributed over the benzene (B151609) ring as well, representing the lowest energy state for an additional electron. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic excitation. nih.gov
Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics for this compound
| Property | Predicted Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates good electron-donating ability |
| LUMO Energy | Relatively low | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |
| HOMO Distribution | Concentrated on the benzene ring and methoxy groups | Site of electrophilic attack |
| LUMO Distribution | Spread across the aromatic system | Site of nucleophilic attack |
The molecular electrostatic potential (MEP) surface is another tool used to visualize the electronic landscape of a molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the methoxy groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring would exhibit positive potential. nih.gov
The presence of flexible methoxy and propan-2-yl groups means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement of atoms in three-dimensional space by calculating the potential energy of different conformers. The global minimum on the potential energy surface corresponds to the most stable conformation.
For the methoxy groups, rotation around the C-O bonds can lead to different orientations relative to the benzene ring. Similarly, the propan-2-yl group can rotate. Steric hindrance between the substituent groups will play a significant role in determining the lowest energy conformation. It is expected that the most stable conformer will have the bulky propan-2-yl group and the methoxy groups arranged to minimize steric clash.
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be used to predict ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict distinct signals for the aromatic protons, the methoxy protons, and the protons of the propan-2-yl group, with their chemical shifts influenced by the electronic environment. nih.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to generate a theoretical infrared (IR) spectrum. This would show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl groups, C-O stretching of the methoxy groups, and aromatic C=C stretching vibrations. scielo.org.za
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is often used to predict the electronic absorption spectra of molecules. sciencepublishinggroup.com For this compound, the calculations would likely predict absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the benzene ring. materialsciencejournal.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Wavenumber/Wavelength | Predicted Assignment |
| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretching |
| ~2970-2850 cm⁻¹ | Aliphatic C-H stretching | |
| ~1600-1450 cm⁻¹ | Aromatic C=C stretching | |
| ~1250-1000 cm⁻¹ | C-O stretching | |
| UV-Vis | ~250-300 nm | π → π* transitions |
Molecular Dynamics Simulations (if applicable for interactions)
While detailed molecular dynamics (MD) simulation studies specifically for this compound are not widely reported, this technique would be valuable for understanding its behavior in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and dynamic processes. For this compound, MD could be used to study its solvation in different media and its potential interactions with biological macromolecules.
Structure-Reactivity Relationship Predictions
The electronic and structural information obtained from quantum chemical calculations can be used to predict the reactivity of this compound. The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov The presence of electron-donating methoxy groups activates the aromatic ring towards electrophilic substitution, with the positions ortho and para to these groups being the most reactive. The propan-2-yl group, being weakly activating, would further influence the regioselectivity of such reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that has proven to be a good compromise between accuracy and computational cost for studying medium-sized organic molecules like this compound. researchgate.net DFT is employed to perform many of the calculations mentioned above.
Specific applications of DFT for this molecule would include:
Geometry Optimization: Determining the lowest energy structure and predicting bond lengths and angles. materialsciencejournal.org
Frequency Calculations: Predicting vibrational spectra to aid in the interpretation of experimental IR and Raman data. researchgate.net
Electronic Property Calculations: Determining properties such as the HOMO-LUMO gap, ionization potential, and electron affinity. nih.gov
Reaction Mechanism Studies: Investigating the energy profiles of potential chemical reactions involving this molecule.
Different functionals, such as B3LYP, are commonly used in DFT calculations, and the choice of basis set (e.g., 6-311++G(d,p)) also influences the accuracy of the results. researchgate.net The application of DFT provides a robust theoretical framework for understanding the chemical and physical properties of this compound. mdpi.com
In Vitro Biological Activities and Mechanistic Insights of 1,3 Dimethoxy 5 Propan 2 Yl Benzene
Specific In Vitro Assays and Screening Methodologies
There are no specific in vitro assays or screening methodologies reported in the scientific literature for the evaluation of 1,3-Dimethoxy-5-(propan-2-yl)benzene.
Cellular and Subcellular Target Identification (e.g., enzyme inhibition, receptor binding)
No cellular or subcellular targets, such as enzymes or receptors, have been identified for this compound in published research.
Elucidation of Molecular Mechanisms of Action in Cellular Systems
The molecular mechanism of action for this compound in cellular systems has not been elucidated, as no studies on its biological activity have been published.
Structure-Activity Relationship (SAR) Studies for Biological Effects
There are no structure-activity relationship (SAR) studies available in the scientific literature for this compound.
Synthesis and Characterization of Derivatives of 1,3 Dimethoxy 5 Propan 2 Yl Benzene
Design Principles for Novel Derivatives
The design of new derivatives of 1,3-Dimethoxy-5-(propan-2-yl)benzene is guided by established principles of medicinal and materials chemistry. The existing scaffold presents three primary regions for modification: the aromatic ring, the alkyl side chain, and the methoxy (B1213986) groups. Each of these sites can be altered to modulate the molecule's electronic, steric, and lipophilic properties.
The two methoxy groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. msu.edu The isopropyl group is a weakly activating, ortho-, para-directing group. msu.edu This directing influence is a key principle in designing reactions to add substituents to the aromatic ring at specific positions. For instance, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups.
Structure-activity relationship (SAR) studies on analogous substituted benzene (B151609) compounds often guide the design of new derivatives. For example, the introduction of halogen atoms or other functional groups onto the aromatic ring can significantly alter the biological activity of the molecule. researchgate.net Similarly, modifications to the alkyl side chain can influence the compound's interaction with biological targets or its physical properties in materials science applications. The demethylation of one or both methoxy groups to hydroxyl groups can introduce hydrogen bonding capabilities, which can be crucial for biological activity. google.com
Synthetic Strategies for Analog Preparation
The synthesis of novel analogs of this compound can be systematically approached by targeting different parts of the molecule.
The electron-rich nature of the benzene ring in this compound makes it amenable to various electrophilic aromatic substitution reactions.
Halogenation: Bromination of other monoaromatic compounds derived from lichens has been successfully achieved using reagents like sodium bromide and hydrogen peroxide, suggesting a similar approach could be used for the target molecule. nih.gov
Nitration and Acylation: Standard nitration and Friedel-Crafts acylation reactions can introduce nitro and acyl groups, respectively, onto the aromatic ring. msu.edu These groups can then serve as handles for further functionalization.
Formylation: The introduction of a formyl group (-CHO) can be achieved through various formylation reactions, converting the parent compound into a substituted benzaldehyde. This aldehyde can then undergo further reactions, such as Knoevenagel condensation. chemrxiv.orgchemrxiv.org
Table 1: Potential Aromatic Ring Modifications
| Reaction | Reagent/Catalyst | Potential Product |
|---|---|---|
| Bromination | NaBr / H₂O₂ | Bromo-1,3-dimethoxy-5-(propan-2-yl)benzene |
| Nitration | HNO₃ / H₂SO₄ | Nitro-1,3-dimethoxy-5-(propan-2-yl)benzene |
The isopropyl group offers several possibilities for modification.
Oxidation: The benzylic hydrogens of the isopropyl group are susceptible to oxidation. msu.edu Strong oxidizing agents can potentially convert the isopropyl group into other functional groups.
Substitution: While direct substitution on the isopropyl group is challenging, it may be possible to first introduce a more reactive functional group via oxidation, which can then be further modified.
Chain Elongation/Modification: More complex derivatives can be synthesized by starting with a different alkyl-substituted benzene and building the desired side chain. For example, the synthesis of 1-(2,4,6-triisopropylphenyl)ethanone from 1,3,5-triisopropylbenzene (B165165) demonstrates a modification that adds a keto group. mdpi.com
The methoxy groups are key sites for modification, primarily through demethylation.
Demethylation: The selective removal of the methyl groups from the methoxy ethers can be achieved using various reagents. Lewis acids such as aluminum chloride (AlCl₃) and zirconium tetrachloride (ZrCl₄) have been shown to be effective for the demethylation of methoxy groups on aromatic rings. google.comgoogle.com This reaction yields the corresponding hydroxylated derivatives, which can possess significantly different properties due to the introduction of hydrogen-bonding capabilities.
Table 2: Methoxy Group Modification
| Reaction | Reagent/Catalyst | Potential Product |
|---|
Spectroscopic Characterization of Derived Compounds
The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the precise structure of the derivatives. For instance, in the ¹H NMR spectrum, the introduction of a substituent on the aromatic ring would alter the chemical shifts and splitting patterns of the aromatic protons. Similarly, modifications to the isopropyl group or methoxy groups would result in characteristic changes in the spectrum. Spectroscopic data for related dimethoxy-substituted isopropyl cyanophenylacrylates show characteristic peaks for the methoxy and isopropyl protons. chemrxiv.orgresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the demethylation of a methoxy group to a hydroxyl group would be indicated by the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region. The IR spectrum of the related compound 1,3-dimethyl-5-isopropylbenzene shows characteristic C-H stretching and bending vibrations. nist.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. The mass spectrum of the parent compound, 1,3-dimethoxybenzene (B93181), shows a molecular ion peak corresponding to its molecular weight. nih.gov
Table 3: Expected Spectroscopic Data for a Hypothetical Derivative: 2-Bromo-1,3-dimethoxy-5-(propan-2-yl)benzene
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Shift in aromatic proton signals; distinct signals for methoxy and isopropyl groups. |
| ¹³C NMR | Appearance of a carbon signal attached to bromine; shifts in other aromatic carbon signals. |
| IR | Characteristic C-H, C-O, and C-Br stretching and bending vibrations. |
Assessment of Enhanced or Modified Properties of Derivatives
The newly synthesized derivatives are evaluated for their potential applications, often in the fields of medicinal chemistry and materials science.
Biological Activity: Many substituted benzene derivatives exhibit a range of biological activities. researchgate.net Derivatives of this compound could be screened for antimicrobial, antifungal, antioxidant, and anticancer properties. For example, studies on other lichen-derived monoaromatic compounds have shown that substitutions on the benzene ring can lead to significant antimicrobial and alpha-glucosidase inhibitory activities. nih.gov Similarly, other complex benzimidazole (B57391) derivatives with methoxy substitutions have shown promising antiproliferative and antibacterial activities. mdpi.com
Material Properties: The modification of the parent compound can also lead to new materials with interesting properties. For instance, the introduction of polymerizable groups could allow for the incorporation of the molecule into polymers, potentially enhancing their thermal stability or other physical properties. The copolymerization of related methoxy ring-substituted isopropyl cyanophenylacrylates with styrene (B11656) has been shown to produce copolymers with varying thermal decomposition profiles. chemrxiv.orgresearchgate.net
The systematic synthesis and characterization of derivatives of this compound open up avenues for the discovery of new molecules with potentially valuable biological and material properties. The strategic application of known synthetic methodologies and a thorough spectroscopic analysis are essential for the successful development of these novel compounds.
Potential Applications in Academic Chemical Research
Role as a Synthetic Building Block
The most significant application of 1,3-Dimethoxy-5-(propan-2-yl)benzene in academic research is its role as a precursor in the synthesis of various cannabinoids and their analogues. mdpi.comjustia.comgoogle.comrsc.orggoogle.comnih.govwikipedia.orgnih.govresearchgate.net Specifically, it serves as a key starting material for the preparation of olivetol (B132274) (5-pentylbenzene-1,3-diol) and its derivatives, which are crucial intermediates in the synthesis of compounds such as cannabigerol (B157186) (CBG). mdpi.comgoogle.comrsc.orgwikipedia.org
The synthesis of these complex molecules often involves the demethylation of this compound or a derivative thereof to yield the corresponding resorcinol (B1680541) structure. This is then typically followed by a condensation or coupling reaction with a terpene derivative, such as geraniol, to construct the final cannabinoid scaffold. mdpi.comgoogle.com The presence of the two methoxy (B1213986) groups in this compound activates the aromatic ring towards electrophilic substitution, facilitating subsequent chemical transformations.
Below is a table summarizing various synthetic applications of this compound and its derivatives in the preparation of cannabinoid precursors.
| Starting Material | Reagents and Conditions | Product | Significance |
|---|---|---|---|
| 1,3-dimethoxy-5-propylbenzene (B3052438) | BBr₃ in CH₂Cl₂ | 5-propylbenzene-1,3-diol | Precursor for cannabinoid synthesis. rsc.orgresearchgate.net |
| 1,3-dimethoxy-5-pentylbenzene | BBr₃ in CH₂Cl₂ | 5-pentylbenzene-1,3-diol (Olivetol) | Key intermediate for major cannabinoids. rsc.orgresearchgate.net |
| [¹³C₄]-1-(3,5-dimethoxyphenyl)pentane | Pyridine hydrochloride, 200 °C | [¹³C₄]-olivetol | Labeled internal standard for LC/MS-MS quantification. nih.gov |
| 2-iodo-1,3-dimethoxy-5-pentylbenzene | Palladium catalysts, various solvents | Precursors for CBG synthesis via cross-coupling | Exploration of alternative synthetic routes to cannabinoids. justia.com |
The research in this area highlights the versatility of this compound as a foundational molecule for accessing a range of biologically active compounds.
Application in Materials Science Research
A comprehensive review of the current academic literature does not indicate any specific or direct applications of this compound in the field of materials science research. While derivatives of benzene (B151609) and methoxyarenes, in general, are utilized in the development of polymers and functional materials, there is no documented research that specifically employs this compound for these purposes. chemrxiv.orggoogle.comscispace.comcem.de
Utilization in Analytical Method Development (e.g., as a reference standard for impurities)
Based on a thorough examination of available scientific literature, there is no evidence to suggest that this compound is utilized as a reference standard for impurities in analytical method development. The process of impurity profiling is crucial in pharmaceutical analysis to ensure the safety and efficacy of drug substances. researchgate.netresearchgate.netnih.gov This typically involves the use of certified reference materials for the identification and quantification of potential impurities. However, no such application has been reported for this compound.
Contribution to Fundamental Understanding of Methoxyarenes
While not the primary focus of dedicated studies, the use of this compound in organic synthesis contributes to the practical understanding of the chemical behavior of polysubstituted methoxyarenes. The reactivity of this compound is governed by the interplay of the electronic effects of the methoxy groups and the steric effect of the isopropyl group.
The two methoxy groups are ortho, para-directing and strongly activating towards electrophilic aromatic substitution due to their electron-donating resonance effects. This high electron density on the aromatic ring facilitates reactions such as alkylation and acylation. However, the bulky isopropyl group introduces steric hindrance, which can influence the regioselectivity of these reactions. This balance between electronic activation and steric hindrance is a key aspect of its utility as a synthetic building block.
The table below provides a qualitative comparison of the expected reactivity of this compound with related methoxyarenes in electrophilic aromatic substitution reactions.
| Compound | Electronic Effect of Substituents | Steric Effect of Substituents | Expected Reactivity towards Electrophilic Aromatic Substitution |
|---|---|---|---|
| Anisole | One activating methoxy group | Minimal | Moderately high |
| 1,3-Dimethoxybenzene (B93181) | Two activating methoxy groups | Moderate | High. nih.govnih.govwikipedia.org |
| This compound | Two activating methoxy groups and one weakly activating isopropyl group | Significant due to the isopropyl group | High, but with regioselectivity influenced by steric hindrance. |
The successful and often high-yielding syntheses involving this compound implicitly add to the body of knowledge regarding the behavior of such substituted aromatic systems, even in the absence of studies that are solely focused on its fundamental physicochemical properties. nih.govresearchgate.netresearchgate.netnist.govwikipedia.orgnih.govnist.gov
Future Directions in Research on 1,3 Dimethoxy 5 Propan 2 Yl Benzene
Unexplored Synthetic Pathways
Current synthetic routes to 5-substituted-1,3-dimethoxybenzenes often rely on classical methods such as Friedel-Crafts alkylation or multi-step sequences starting from resorcinol (B1680541). While effective, these methods can sometimes lack efficiency or employ harsh reagents. Future research could focus on developing more elegant and sustainable synthetic strategies.
One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions . Methods such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are workhorses in modern organic synthesis, could be adapted. For instance, a C-H activation approach could directly couple an isopropyl group to the 1,3-dimethoxybenzene (B93181) core, bypassing the need for pre-functionalized starting materials and improving atom economy. Another approach involves the Michael-type addition of phenylsulfinylacetate esters to α,β-unsaturated ketones to produce cyclohexane-1,3-dione derivatives, which can then be aromatized to yield 5-substituted resorcinols. rsc.org
Furthermore, the field of biocatalysis offers green alternatives. Engineered enzymes could potentially perform regioselective alkylation on the 1,3-dimethoxybenzene ring under mild, environmentally benign conditions. Investigating enzymatic pathways could not only provide a sustainable synthetic route but also offer high levels of selectivity that are often challenging to achieve with traditional chemical methods.
Finally, photochemical methods represent another frontier. Light-mediated reactions could enable novel bond formations and functionalizations that are not accessible through thermal methods, potentially leading to more efficient and unique synthetic pathways to the target molecule and its derivatives.
| Proposed Synthetic Approach | Potential Advantages | Key Challenge |
| C-H Activation/Cross-Coupling | High atom economy, reduced waste | Achieving high regioselectivity at the C5 position |
| Biocatalysis (Enzymatic Alkylation) | Green chemistry, high selectivity, mild conditions | Enzyme discovery and engineering for substrate specificity |
| Photochemical Synthesis | Access to unique reactivity, mild conditions | Controlling reaction pathways and preventing side products |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic techniques like 1D ¹H and ¹³C NMR provide basic structural confirmation, advanced methods can offer a much richer understanding of the molecule's conformational dynamics and subtle electronic properties.
Two-dimensional (2D) NMR spectroscopy would be a key area for future exploration. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can unambiguously assign all proton and carbon signals, which is particularly useful for more complex derivatives. youtube.com These techniques can also reveal long-range couplings, providing insights into the molecule's preferred conformation in solution. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) could determine the spatial proximity between the isopropyl protons and the aromatic ring protons, clarifying the rotational dynamics of the isopropyl group.
Solid-state NMR (ssNMR) is another powerful, yet unexplored, technique for this compound. By analyzing the molecule in its crystalline state, ssNMR can provide information about its conformation and packing in the solid phase, which is often different from its solution-state behavior. researchgate.netrsc.org This is particularly relevant if the compound is investigated for applications in materials science or as a pharmaceutical solid. researchgate.net
Advanced mass spectrometry (MS) techniques, such as ion mobility-mass spectrometry, could be used to study the gas-phase conformation of the molecule and its non-covalent interactions with other molecules, providing data that complements solution-phase and solid-state studies.
| Technique | Information Gained | Potential Application |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous signal assignment, long-range couplings, solution-state conformation | Detailed structural elucidation of complex derivatives |
| Solid-State NMR (ssNMR) | Solid-state conformation, crystal packing, molecular dynamics in solids | Materials science, pharmaceutical solid-form characterization |
| Ion Mobility-Mass Spectrometry | Gas-phase conformation, non-covalent interactions | Probing intrinsic molecular properties and intermolecular forces |
Deeper Mechanistic Studies of Chemical Reactivity
The reactivity of 1,3-dimethoxy-5-(propan-2-yl)benzene is primarily dictated by the electron-donating methoxy (B1213986) groups, which activate the aromatic ring towards electrophilic aromatic substitution (EAS). The directing effect of these groups favors substitution at the C2, C4, and C6 positions. When two or more substituents are present, the most activating group typically directs the substitution. masterorganicchemistry.com Future research should move beyond simple product studies to detailed mechanistic investigations.
Kinetic studies of various EAS reactions (e.g., nitration, halogenation, acylation) would quantify the activating effect of the substituent array. By determining reaction rates and activation parameters, a deeper understanding of the transition state energetics can be achieved. Such studies could elucidate how the isopropyl group at C5 sterically and electronically modulates the reactivity compared to unsubstituted 1,3-dimethoxybenzene.
The use of isotopic labeling (e.g., using deuterium) can help to probe reaction mechanisms, for instance, by determining if the C-H bond cleavage step is rate-determining in certain EAS reactions. Furthermore, investigating the photochemical reactivity of this compound is a compelling future direction. Methoxy-substituted benzyl (B1604629) compounds are known to undergo photosolvolysis via a benzyl cation intermediate. rsc.org It would be valuable to explore whether this compound or its derivatives exhibit interesting photochemical behavior, such as photo-induced cleavage or rearrangement reactions. nih.gov
Computational studies using Density Functional Theory (DFT) can model reaction pathways, calculate transition state energies, and visualize intermediate structures like the sigma-complex, providing theoretical support for experimental findings. nih.govscirp.org
Comprehensive In Vitro Biological Target Profiling
Many natural and synthetic compounds containing the resorcinol or dimethoxybenzene core exhibit significant biological activity. For example, various resorcinol derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in cosmetics as skin whitening agents. mdpi.comdoaj.org Others have demonstrated in vitro anti-inflammatory properties. researchgate.net Given this precedent, a thorough investigation into the biological effects of this compound is warranted.
A crucial future step is to perform comprehensive in vitro biological target profiling . This involves screening the compound against a broad array of biological targets to identify potential therapeutic applications. This can be achieved through high-throughput screening (HTS) against diverse panels of targets, including:
Enzyme Assays: Screening against key enzyme families such as kinases, proteases, phosphatases, and metabolic enzymes (e.g., cyclooxygenase) could reveal inhibitory or activating effects relevant to diseases like cancer, inflammation, or metabolic disorders.
Receptor Binding Assays: Evaluating the compound's ability to bind to various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, could uncover activities related to signaling pathways in numerous physiological processes.
Cell-Based Assays: Testing the compound's effect on various cell lines can provide valuable information on its cytotoxicity, anti-proliferative effects (e.g., against cancer cells), or its ability to modulate specific cellular responses like melanin production in melanoma cells. researchgate.netnih.gov
The data generated from this broad profiling would serve as a foundation for more focused follow-up studies to validate any "hits" and explore the mechanism of action.
| Assay Type | Potential Targets | Therapeutic Areas |
| Enzyme Inhibition | Tyrosinase, Cyclooxygenase (COX), Kinases | Dermatology, Inflammation, Oncology |
| Receptor Binding | GPCRs, Nuclear Receptors | Neurology, Endocrinology, Metabolic Disease |
| Cell-Based Screening | Cancer cell lines (e.g., B16 melanoma), Fibroblasts | Oncology, Dermatology, Toxicology |
Innovative Computational Modeling Applications
Computational chemistry offers powerful tools to predict and rationalize the properties and behavior of molecules, thereby guiding experimental work. For this compound, several innovative computational applications could be pursued.
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule in different environments, such as in aqueous solution or within a lipid bilayer. koreascience.kr This can provide insights into how the molecule behaves in a biological context and how its conformation might change upon binding to a target. MD simulations using small molecule probes like benzene (B151609) can also help identify potential "cryptic" binding sites on protein targets that are not apparent from static crystal structures. nih.gov
Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), can be employed to accurately predict a range of properties. nih.gov These include electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential), which are crucial for understanding reactivity, and spectroscopic properties (e.g., NMR chemical shifts), which can aid in the interpretation of experimental data. researchgate.net QM methods are also invaluable for studying reaction mechanisms, as noted in section 10.3.
Should initial biological screening yield positive results, Quantitative Structure-Activity Relationship (QSAR) studies could be initiated. researchgate.net By synthesizing and testing a library of related analogs, a QSAR model could be built to correlate specific structural features with biological activity. This model would then be a powerful predictive tool for designing new, more potent derivatives. Similarly, molecular docking simulations could be used to predict the binding mode of the compound within the active site of a protein target identified through screening, guiding future lead optimization efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
